N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-12(19)18-13-5-7-15(8-6-13)24(21,22)17-11-16(2,20)10-14-4-3-9-23-14/h3-9,17,20H,10-11H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMUKEFAGNIXED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C)(CC2=CC=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Aminophenylacetamide
4-Aminophenylacetamide is synthesized by acetylation of 4-nitroaniline followed by catalytic hydrogenation. In a representative procedure, 4-nitroaniline reacts with acetic anhydride in pyridine at 0–5°C to yield 4-nitroacetanilide (85–90% yield), which is reduced using H₂/Pd-C in ethanol to 4-aminophenylacetamide.
Sulfamoylation with 3-(Furan-2-yl)-2-Hydroxy-2-Methylpropylamine
The sulfamoyl group is introduced via reaction of 4-aminophenylacetamide with 3-(furan-2-yl)-2-hydroxy-2-methylpropylsulfamoyl chloride. This step requires anhydrous conditions, typically using dichloromethane (DCM) and a base like triethylamine (TEA) to scavenge HCl.
- Molar ratio : 1:1.2 (amine:sulfamoyl chloride)
- Temperature : 0°C → room temperature (RT), 12–24 hours
- Workup : Extraction with DCM, washing with brine, drying (Na₂SO₄), and solvent evaporation.
Key side reaction : Competing sulfonation at the acetamide’s oxygen is suppressed by using bulky bases (e.g., TEA) and low temperatures.
Acetamide Functionalization
The acetamide group is introduced early in the synthesis (Section 2.1) but may require protection during subsequent steps. In cases where late-stage acylation is needed, a modified protocol uses:
Schotten-Baumann Acylation
Post-sulfamoylation, the free amine is acetylated with acetic anhydride in a biphasic system (H₂O/CH₂Cl₂) with NaHCO₃. This method avoids racemization and achieves >90% yields.
Catalytic Methods and Reaction Optimization
Recent advances in catalysis improve yields and selectivity:
Solid-Supported Catalysts
A Ni-La/zeolite catalyst (Ni:La = 1:2 mol/mol) enhances sulfamoylation efficiency. Key benefits:
- Zeolite is treated with HNO₃ (0.5–0.7 M) to increase acidity.
- Sequential impregnation with NiCl₂ and La(OTf)₃ solutions.
- Drying at 120°C for 6 hours.
Oxidative Coupling
Rhodium(III)-catalyzed C–H activation, adapted from isoquinoline syntheses, could theoretically form the furan-propylamine intermediate. However, this method remains unexplored for the target compound.
Purification and Characterization
Chromatographic Purification
Flash chromatography (SiO₂, DCM/MeOH 95:5) is standard. High-performance liquid chromatography (HPLC) with chiralpak AD columns resolves enantiomers if present.
Spectroscopic Characterization
Key data for N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)phenyl)acetamide :
Yield Optimization and Industrial Scalability
Benchmark data from analogous compounds suggest:
- Sulfamoylation : 70–85% yield.
- Furan coupling : 65–75% yield.
- Overall yield : 40–55% after three steps.
Scale-up challenges :
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under mild conditions to form furan-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine under catalytic hydrogenation conditions.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in bacteria.
Pathways Involved: This inhibition can disrupt the synthesis of nucleotides, ultimately leading to the death of bacterial cells.
Comparison with Similar Compounds
Key Observations:
Synthesis Challenges :
- The hydroxy-methylpropyl substituent (as in compound 31) reduces synthetic yield (54% vs. 82% for compound 30), likely due to steric hindrance during coupling . This suggests similar challenges may arise in synthesizing the target compound.
- Furan-containing analogs (e.g., triazole-acetamides in ) are synthesized via nucleophilic substitution or condensation, indicating feasible routes for the target compound .
Physicochemical Properties: LogP and Solubility: Analog N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide (logP = 2.14, logSw = -2.82) suggests moderate hydrophobicity and low aqueous solubility, which may extend to the target compound due to shared sulfamoyl and aromatic groups . Hydrogen Bonding: Polar surface area (71.69 Ų in ) and hydrogen-bond donors (2 in target) may enhance binding to biological targets .
Molecular Docking and Computational Insights
- AutoDock Vina () has been used to predict binding modes of similar acetamides. For example, sulfamoyl groups often anchor to catalytic residues in enzymes, while furan rings participate in π-π stacking .
- Density Functional Theory (DFT) : Studies on acetamide derivatives () highlight the importance of exact-exchange terms in modeling electrostatic interactions, which could refine docking predictions for the target compound .
Biological Activity
N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research sources.
Chemical Structure and Synthesis
The compound features a complex structure that includes a furan ring, a sulfonamide group, and an acetamide moiety. The synthesis typically involves several steps:
- Formation of the Furan Derivative : The furan ring is synthesized through cyclization.
- Introduction of the Sulfonamide Group : This is achieved by reacting the furan derivative with a sulfonyl chloride in the presence of a base.
- Attachment of the Acetamide Group : The final step involves acylation using acetic anhydride or acetyl chloride.
Antimicrobial Properties
The sulfonamide group in this compound is known for its ability to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is crucial for folic acid synthesis in bacteria. This mechanism leads to the disruption of nucleotide synthesis, ultimately causing bacterial cell death.
Enzyme Inhibition
Research indicates that compounds with similar structures have been evaluated for their inhibitory effects on various enzymes. For instance, studies on related sulfonamides suggest potential inhibition of acetylcholinesterase (AChE), which is relevant in treating conditions like Alzheimer’s disease .
Case Studies and Research Findings
-
Study on Antibacterial Activity :
- A study evaluated the antibacterial efficacy of various sulfonamide derivatives against Escherichia coli and Staphylococcus aureus, showing that modifications to the sulfonamide structure can enhance activity. The compound's structural components suggest it could exhibit similar or improved activity.
-
In Vivo Studies :
- In vivo testing demonstrated that related compounds showed significant reductions in infection rates in animal models when administered at specific dosages, indicating potential therapeutic applications for treating bacterial infections.
- Molecular Docking Studies :
The mechanism of action for this compound primarily involves:
- Enzyme Inhibition : By mimicking PABA, it inhibits enzymes involved in folic acid synthesis.
- Disruption of Bacterial Metabolism : This inhibition affects nucleotide synthesis pathways, leading to impaired bacterial growth and survival.
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)phenyl)acetamide, and how can yield and purity be maximized?
Methodological Answer: The synthesis of this sulfonamide-furan hybrid compound typically involves multi-step organic reactions, including sulfonylation, amidation, and functional group protection/deprotection. Key steps include:
- Sulfamoyl group introduction : Reacting 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine with sulfonyl chlorides under controlled pH (8–9) to prevent side reactions .
- Acetamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the acetamide moiety to the aromatic ring .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity (>95%) .
Critical parameters: Temperature (0–5°C for exothermic steps), anhydrous solvents (DMF, THF), and catalytic bases (e.g., triethylamine) to enhance reaction efficiency .
Q. Which spectroscopic and analytical techniques are essential for confirming structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the furan ring, sulfamoyl linkage, and acetamide group. Aromatic proton signals (δ 7.2–8.1 ppm) and furan protons (δ 6.3–7.4 ppm) are diagnostic .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and detects impurities via fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) and stability under stress conditions (e.g., heat, light) .
- X-ray Crystallography : Resolves conformational ambiguities (e.g., hydroxypropyl group orientation) using single-crystal data .
Q. What are the primary biological targets or pathways influenced by this compound?
Methodological Answer:
- Enzyme Inhibition : Sulfonamide moiety targets carbonic anhydrase isoforms (e.g., CA-II, CA-IX) via zinc-coordinating sulfonamide groups. IC₅₀ values are determined using stopped-flow CO₂ hydration assays .
- Antimicrobial Activity : Furan derivatives disrupt bacterial membrane integrity (e.g., Gram-positive pathogens). MIC values are quantified via broth microdilution assays .
- Receptor Modulation : Hydroxypropyl group may interact with GPCRs (e.g., serotonin receptors). Radioligand binding assays (³H-labeled antagonists) validate affinity .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic Profiling : Assess bioavailability (oral vs. intraperitoneal administration) using LC-MS/MS to measure plasma/tissue concentrations. Low oral absorption may explain in vivo inefficacy .
- Metabolite Identification : Incubate with liver microsomes (CYP450 enzymes) to detect active/inactive metabolites. Phase I/II metabolism (e.g., hydroxylation, glucuronidation) alters activity .
- Species-Specific Differences : Compare efficacy in murine vs. humanized models (e.g., PDX mice) to account for metabolic or target variation .
Q. What computational strategies predict binding interactions and guide structural optimization?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CA-II (PDB ID: 3KS3). Focus on sulfonamide-zinc coordination and furan ring π-stacking .
- MD Simulations : GROMACS simulations (100 ns) assess binding stability (RMSD < 2 Å) and hydration effects on the hydroxypropyl group .
- QSAR Models : Train models on sulfonamide derivatives to predict logP, pKa, and toxicity. Substituent effects (e.g., methyl vs. fluorine) guide selectivity .
Q. What challenges arise in developing selective analogs without off-target effects?
Methodological Answer:
- Bioisosteric Replacement : Substitute the furan ring with thiophene (improves metabolic stability) or pyridine (enhances solubility) while retaining target affinity .
- Selectivity Screening : Profile analogs against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition (e.g., EGFR, VEGFR2) .
- Proteome-Wide Studies : Use thermal shift assays (TSA) to detect unintended protein binding .
Q. How can metabolic stability and toxicity be systematically analyzed?
Methodological Answer:
- In Vitro Assays :
- Microsomal Stability : Incubate with rat/human liver microsomes (NADPH cofactor) to calculate t₁/₂ .
- CYP Inhibition : Fluorescent substrate assays (e.g., CYP3A4) identify enzyme inhibition risks .
- In Silico Tools : SwissADME predicts BBB permeability; ProTox-II forecasts hepatotoxicity .
- Reactive Metabolite Screening : Trapping studies (GSH adducts) detect quinone-imine intermediates from furan oxidation .
Q. What strategies enable multi-target engagement for complex diseases (e.g., cancer, inflammation)?
Methodological Answer:
- Polypharmacology Design : Merge sulfonamide (CA inhibition) with hydroxypropyl (anti-inflammatory) motifs. Dual activity is validated via COX-2 inhibition (ELISA) and CA-IX Western blot .
- Network Pharmacology : Construct protein-protein interaction networks (STRING DB) to identify synergistic targets (e.g., HIF-1α/CA-IX axis) .
- Transcriptomic Profiling : RNA-seq of treated cancer cells (e.g., MCF-7) reveals pathway crosstalk (e.g., apoptosis, angiogenesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
